Benzamide, N-methyl-N-nitro- Benzamide, N-methyl-N-nitro-
Brand Name: Vulcanchem
CAS No.: 59476-39-0
VCID: VC19570376
InChI: InChI=1S/C8H8N2O3/c1-9(10(12)13)8(11)7-5-3-2-4-6-7/h2-6H,1H3
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

Benzamide, N-methyl-N-nitro-

CAS No.: 59476-39-0

Cat. No.: VC19570376

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-methyl-N-nitro- - 59476-39-0

Specification

CAS No. 59476-39-0
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name N-methyl-N-nitrobenzamide
Standard InChI InChI=1S/C8H8N2O3/c1-9(10(12)13)8(11)7-5-3-2-4-6-7/h2-6H,1H3
Standard InChI Key SRLCOESMFONMEJ-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)C1=CC=CC=C1)[N+](=O)[O-]

Introduction

Structural and Nomenclature Analysis

Chemical Identity

Benzamide, N-methyl-4-nitro- (IUPAC name: N-methyl-4-nitrobenzamide) consists of a benzamide backbone modified with a methyl group (-CH3_3) on the amide nitrogen and a nitro group (-NO2_2) at the fourth position of the aromatic ring . The structural formula is represented as CNC(=O)C1=CC=C([N+](=O)[O-])C=C1\text{CNC(=O)C}_1\text{=CC=C([N+](=O)[O-])C=C}_1, with a planar geometry stabilized by resonance between the amide and nitro groups .

Isomeric Variations

While the para-nitro derivative (4-nitro) is most commonly reported , meta- (3-nitro) and ortho- (2-nitro) isomers are also documented. For instance, N-methyl-3-nitrobenzamide (CAS 3400-26-8) exhibits a nitro group at the meta position, altering its electronic and steric properties . Substituent positioning significantly impacts reactivity and biological activity, as demonstrated in comparative studies of nitrobenzamide derivatives .

Synthesis and Manufacturing

Nickel-Catalyzed Carbonylation

A prominent synthesis route involves nickel-catalyzed carbonylation of aryl halides with N-methylformamide. In one protocol, Ni(OAc)2_2·4H2_2O and NaOMe facilitate the reaction between 1-bromobenzene and N-methylformamide at 110°C, yielding N-methylbenzamide intermediates, which are subsequently nitrated to introduce the nitro group . This method achieves moderate yields (70–80%) and is scalable for industrial production .

Lithiation and Tin Hydride Mediation

Alternative approaches employ lithiation reactions. For example, tributyltin hydride (Bu3_3SnH) and nBuLi react with N,N-dimethylbenzamide at -40°C to generate N-methylbenzamide precursors, followed by nitration using concentrated nitric acid . This method offers precise control over regioselectivity but requires stringent temperature conditions .

Table 1: Synthesis Methods for N-methyl-4-nitrobenzamide

MethodReagentsConditionsYield (%)Reference
Nickel catalysisNi(OAc)2_2, NaOMe, N-methylformamide110°C, 10 hours70–80
LithiationBu3_3SnH, nBuLi-40°C, 4 hours60–65

Physicochemical Properties

Thermal Stability

N-methyl-4-nitrobenzamide exhibits a melting point of 196–198°C, with decomposition observed above 300°C . In contrast, the meta-nitro isomer (N-methyl-3-nitrobenzamide) melts at 109–110°C, highlighting the influence of substituent positioning on lattice stability .

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but readily dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Its logP (octanol-water partition coefficient) of 1.72 suggests moderate lipophilicity, enabling membrane permeability in biological systems .

Table 2: Physical Properties of N-methyl-4-nitrobenzamide

PropertyValueReference
Molecular weight180.16 g/mol
Melting point196–198°C
LogP1.72
Solubility in DMSO>50 mg/mL

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (DMSO-d6_6): δ 2.98 (s, 3H, CH3_3), 7.85–8.30 (m, 4H, aromatic) .

  • 13^{13}C NMR (DMSO-d6_6): δ 29.8 (CH3_3), 123.9–149.5 (aromatic carbons), 166.7 (C=O) .

Infrared (IR) Spectroscopy

Key absorptions include νC=O\nu_{\text{C=O}} at 1675 cm1^{-1} and νNO2\nu_{\text{NO}_2} at 1520 cm1^{-1} . The absence of N-H stretches (3300–3500 cm^{-1) confirms N-methylation .

Biological Activity and Applications

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Benzamide derivatives, including N-methyl-4-nitrobenzamide, inhibit PARP, an enzyme critical for DNA repair. In human fibroblasts, 10 μM benzamide prevented carcinogen-induced neoplastic transformation by augmenting poly(ADP-ribosyl)ation during early S-phase, suggesting therapeutic potential in oncology .

Anticancer Studies

Methylazoxymethanol acetate, a structurally related compound, demonstrated potent transforming activity at non-toxic doses, which was mitigated by co-administration of benzamide derivatives . This synergy highlights nitrobenzamides as adjuvants in chemotherapy .

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